molecular formula C16H17N3O3 B5612878 N'-[4-(dimethylamino)benzylidene]-3,5-dihydroxybenzohydrazide

N'-[4-(dimethylamino)benzylidene]-3,5-dihydroxybenzohydrazide

Cat. No.: B5612878
M. Wt: 299.32 g/mol
InChI Key: UUCJODWITRFXFY-LICLKQGHSA-N
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Description

“N’-[4-(dimethylamino)benzylidene]-3,5-dihydroxybenzohydrazide” is a hydrazone compound. Hydrazones are an important class of Schiff base compounds which differ from imines and oximes by the presence of two interlinked nitrogen atoms . They are known for their coordination capability, for applications in analytical chemistry, and for their physiological and biological activities .


Molecular Structure Analysis

The molecular structure of a similar compound, “N’-[4-(dimethylamino)benzylidene]-4-hydroxybenzohydrazide hemihydrate”, was confirmed by 1H and 13C nuclear magnetic resonance techniques . The presence of functional groups was confirmed by Fourier transform infrared and FT Raman spectral analyses .


Chemical Reactions Analysis

The chemical reactions involving “N’-[4-(dimethylamino)benzylidene]-3,5-dihydroxybenzohydrazide” would depend on the specific conditions and reactants present. Hydrazones are known to undergo a variety of reactions, including oxidation, reduction, and cycloaddition reactions .

Safety and Hazards

The safety and hazards associated with “N’-[4-(dimethylamino)benzylidene]-3,5-dihydroxybenzohydrazide” would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and ingestion .

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-19(2)13-5-3-11(4-6-13)10-17-18-16(22)12-7-14(20)9-15(21)8-12/h3-10,20-21H,1-2H3,(H,18,22)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCJODWITRFXFY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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